5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylicacid
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Overview
Description
5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using NH4OAc .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches. This would include maintaining precise temperature control and using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Dimethylamino)pyrimidin-4-yl)furan-2-carboxylic acid: This compound is unique due to the presence of both pyrimidine and furan rings, which confer distinct chemical properties.
2-Amino-4,6-dihydroxypyrimidine: This compound lacks the furan ring but shares the pyrimidine core, making it less versatile in certain reactions.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has different substituents on the pyrimidine ring, leading to different biological activities.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-[2-(dimethylamino)pyrimidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-14(2)11-12-6-5-7(13-11)8-3-4-9(17-8)10(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
LUNBEUWWTLXZCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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